molecular formula C12H7F3N4S B256873 6-(2-Phenylvinyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2-Phenylvinyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B256873
M. Wt: 296.27 g/mol
InChI Key: RYRQWENDTVUFBH-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Phenylvinyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic compound with potential applications in scientific research. This compound belongs to the class of triazolo-thiadiazoles, which have been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of 6-(2-Phenylvinyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been proposed that the compound exerts its biological activity by binding to specific targets in cells. It has been shown to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes and ultimately cell death.
Biochemical and physiological effects:
The biochemical and physiological effects of 6-(2-Phenylvinyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been studied in vitro and in vivo. In vitro studies have shown that the compound can induce apoptosis in cancer cells, leading to cell death. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cellular processes. In vivo studies have shown that the compound has low toxicity and is well-tolerated by animals.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-(2-Phenylvinyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its broad-spectrum activity against various microorganisms and cancer cell lines. This makes it a potentially useful tool for researchers working in these areas. However, one limitation of the compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on 6-(2-Phenylvinyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is the development of analogs with improved solubility and potency. Another direction is the investigation of the compound's mechanism of action and its potential targets. Additionally, the compound's potential as a therapeutic agent for various diseases, including cancer and infectious diseases, could be explored further.

Synthesis Methods

The synthesis of 6-(2-Phenylvinyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been described in the literature. The method involves the reaction of 2-phenylvinylamine with 4-amino-5-(trifluoromethyl)-1,2,4-triazole-3-thiol in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields the desired product in good yield. The purity of the product can be improved by recrystallization.

Scientific Research Applications

6-(2-Phenylvinyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown potential as a research tool in various areas of science. One of the main applications of this compound is in the field of medicinal chemistry. It has been shown to have potent antimicrobial activity against various strains of bacteria and fungi. Furthermore, it has been found to have significant anticancer activity against multiple cancer cell lines, making it a potential candidate for cancer therapy.

properties

Product Name

6-(2-Phenylvinyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C12H7F3N4S

Molecular Weight

296.27 g/mol

IUPAC Name

6-[(E)-2-phenylethenyl]-3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C12H7F3N4S/c13-12(14,15)10-16-17-11-19(10)18-9(20-11)7-6-8-4-2-1-3-5-8/h1-7H/b7-6+

InChI Key

RYRQWENDTVUFBH-VOTSOKGWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NN3C(=NN=C3S2)C(F)(F)F

SMILES

C1=CC=C(C=C1)C=CC2=NN3C(=NN=C3S2)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NN3C(=NN=C3S2)C(F)(F)F

Origin of Product

United States

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